

Application Notes and Protocols for Ceftazidime-Avibactam In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Avibactam sodium dihydrate

Cat. No.: B12400378

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Ceftazidime-avibactam is a combination antimicrobial agent comprising ceftazidime, a third-generation cephalosporin, and avibactam, a β -lactamase inhibitor.^{[1][2]} This combination is effective against a broad range of Gram-negative bacteria, including those producing various β -lactamases such as extended-spectrum β -lactamases (ESBLs), AmpC, and some carbapenemases like *Klebsiella pneumoniae* carbapenemase (KPC).^{[1][2]} However, it is not active against metallo- β -lactamase (MBL) producers.^{[1][2]} Accurate in vitro susceptibility testing is crucial for guiding clinical therapy and monitoring the emergence of resistance. This document provides detailed protocols for the primary methods of ceftazidime-avibactam susceptibility testing: broth microdilution, disk diffusion, and gradient diffusion, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation: Interpretive Criteria and Quality Control

Accurate and reproducible susceptibility testing requires adherence to established interpretive criteria (breakpoints) and the use of quality control (QC) strains.

Table 1: Minimum Inhibitory Concentration (MIC) Breakpoints for Ceftazidime-Avibactam

Organism Group	MIC Breakpoint (mg/L) - Susceptible (S)	MIC Breakpoint (mg/L) - Resistant (R)	Reference
Enterobacterales	≤8	>8	[1] [3] [4]
Pseudomonas aeruginosa	≤8	>8	[1] [3] [4]

Note: Avibactam is tested at a fixed concentration of 4 mg/L.[\[1\]](#)

Table 2: Disk Diffusion Zone Diameter Breakpoints for Ceftazidime-Avibactam (30/20 µg disk)

Organism Group	Zone Diameter (mm) - Susceptible (S)	Zone Diameter (mm) - Resistant (R)	Reference
Enterobacterales	≥21	≤20	[5]
Pseudomonas aeruginosa	≥21	≤20	[5]

Note: Confirmatory MIC testing is recommended for isolates with inhibition zones of 20 to 22 mm.[\[5\]](#)

Table 3: Quality Control (QC) Ranges for Ceftazidime-Avibactam Susceptibility Testing

QC Strain	Method	MIC (mg/L)	Zone Diameter (mm)
Escherichia coli ATCC® 25922	Broth Microdilution	0.06/4 - 0.5/4	N/A
Escherichia coli ATCC® 25922	Disk Diffusion (30/20 µg)	N/A	25 - 31
Klebsiella pneumoniae ATCC® 700603	Broth Microdilution	0.25/4 - 2/4	N/A
Pseudomonas aeruginosa ATCC® 27853	Broth Microdilution	1/4 - 8/4	N/A
Pseudomonas aeruginosa ATCC® 27853	Disk Diffusion (30/20 µg)	N/A	22 - 28

Note: Avibactam concentration is fixed at 4 mg/L for MIC testing. Data compiled from multiple sources.[\[6\]](#)

Experimental Protocols

Broth Microdilution Method

The broth microdilution method is considered the reference method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[\[7\]](#)[\[8\]](#)

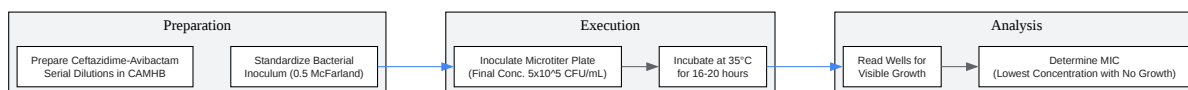
Materials:

- Cation-adjusted Mueller-Hinton broth (CAMHB)
- Ceftazidime and avibactam analytical grade powders
- Sterile 96-well microtiter plates
- Bacterial inoculum suspension standardized to 0.5 McFarland

- QC strains (e.g., *E. coli* ATCC® 25922, *K. pneumoniae* ATCC® 700603, *P. aeruginosa* ATCC® 27853)

Procedure:

- **Preparation of Antimicrobial Solutions:** Prepare stock solutions of ceftazidime and avibactam. From these, prepare serial two-fold dilutions of ceftazidime in CAMHB containing a constant concentration of 4 mg/L of avibactam.
- **Inoculum Preparation:** From a fresh (18-24 hour) culture, prepare a bacterial suspension in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.[2]
- **Inoculation of Microtiter Plates:** Dispense 100 μ L of the standardized bacterial suspension into each well of the microtiter plate containing the antimicrobial dilutions.[2] Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
- **Incubation:** Incubate the plates at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.[9]
- **Reading Results:** The MIC is the lowest concentration of ceftazidime (in the presence of 4 mg/L avibactam) that completely inhibits visible bacterial growth.



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Broth Microdilution Workflow for Ceftazidime-Avibactam MIC Determination.

Disk Diffusion Method (Kirby-Bauer)

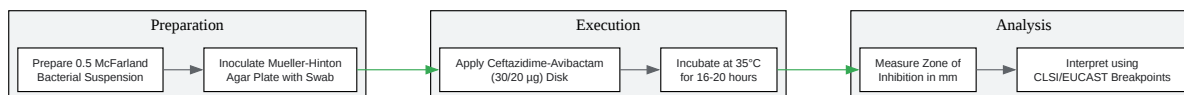
The disk diffusion method is a widely used and cost-effective method for routine susceptibility testing.[10][11]

Materials:

- Mueller-Hinton agar (MHA) plates
- Ceftazidime-avibactam disks (30/20 µg)
- Bacterial inoculum suspension standardized to 0.5 McFarland
- Sterile swabs
- QC strains (e.g., *E. coli* ATCC® 25922, *P. aeruginosa* ATCC® 27853)

Procedure:

- **Inoculum Preparation:** Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
- **Inoculation of Agar Plate:** Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
- **Application of Disks:** Aseptically apply a ceftazidime-avibactam (30/20 µg) disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
- **Incubation:** Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
- **Reading Results:** Measure the diameter of the zone of complete inhibition of growth around the disk in millimeters (mm).



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Disk Diffusion Workflow for Ceftazidime-Avibactam Susceptibility Testing.

Gradient Diffusion Method (Etest®)

The gradient diffusion method uses a plastic strip impregnated with a predefined gradient of antimicrobial concentrations to determine the MIC.[\[12\]](#)

Materials:

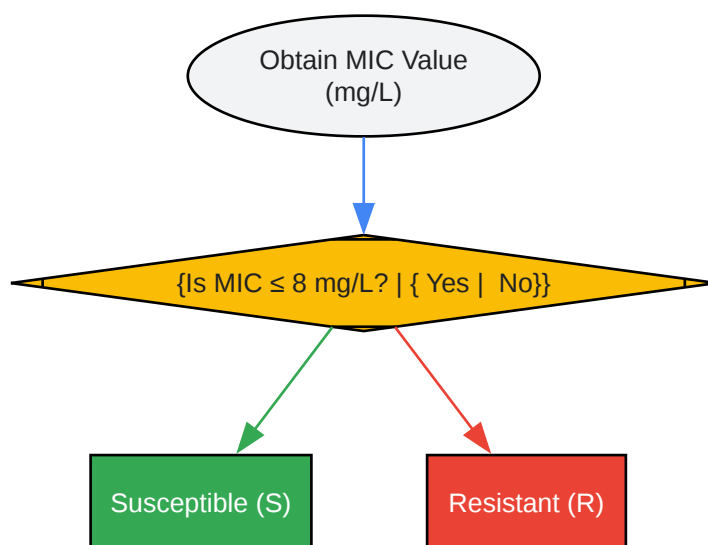
- Mueller-Hinton agar (MHA) plates
- Ceftazidime-avibactam gradient diffusion strips (e.g., Etest®)
- Bacterial inoculum suspension standardized to 0.5 McFarland
- Sterile swabs
- QC strains

Procedure:

- Inoculum Preparation and Plate Inoculation: Follow the same procedure as for the disk diffusion method to prepare and inoculate the MHA plate.
- Application of Gradient Strip: Aseptically apply the ceftazidime-avibactam gradient strip to the inoculated agar surface with the concentration scale facing upwards.
- Incubation: Invert the plates and incubate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Reading Results: An elliptical zone of inhibition will form around the strip. Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Interpretation of Results

The final step in susceptibility testing is the interpretation of the quantitative result (MIC or zone diameter) to provide a categorical interpretation (Susceptible, Intermediate, or Resistant).



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Logical Flow for Interpreting Ceftazidime-Avibactam MIC Results.

Conclusion: Standardized protocols are essential for the accurate in vitro susceptibility testing of ceftazidime-avibactam. The choice of method may depend on the specific laboratory setting and purpose of the testing, with broth microdilution serving as the reference standard.

Adherence to established guidelines from bodies such as CLSI and EUCAST, including the use of appropriate QC strains, is critical for ensuring the reliability of results and their clinical utility.

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- To cite this document: BenchChem. [Application Notes and Protocols for Ceftazidime-Avibactam In Vitro Susceptibility Testing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12400378#experimental-protocol-for-ceftazidime-avibactam-in-vitro-susceptibility-testing]

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